3-cyclohexyl-2,2-dimethylpropan-1-ol

CAS No.: 899834-70-9

Cat. No.: VC11869867

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899834-70-9 |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | 3-cyclohexyl-2,2-dimethylpropan-1-ol |

| Standard InChI | InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |

| Standard InChI Key | CNRVJLVNRWSWEG-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1CCCCC1)CO |

| Canonical SMILES | CC(C)(CC1CCCCC1)CO |

Introduction

Chemical Identification and Nomenclature

IUPAC Name and Structural Features

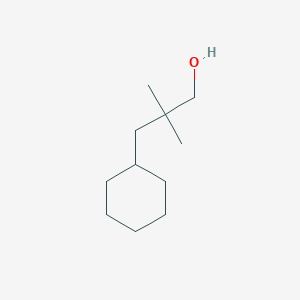

The systematic IUPAC name for this compound is 3-cyclohexyl-2,2-dimethylpropan-1-ol, reflecting its branched alcohol structure. The molecule consists of a propan-1-ol chain substituted with two methyl groups at the second carbon and a cyclohexyl group at the third carbon (Fig. 1). This configuration creates a sterically hindered tertiary alcohol, influencing its reactivity and physical properties.

Synonyms and Regulatory Identifiers

Common synonyms include 3-cyclohexyl-2,2-dimethyl-1-propanol and Lily alcohol . Regulatory identifiers include:

Discrepancies in CAS numbers and molecular formulas across sources suggest potential errors in older databases or misclassification of structural isomers .

Molecular Structure and Physicochemical Properties

Molecular Formula and Weight

The definitive molecular formula is , yielding a molecular weight of 170.29 g/mol. Earlier reports citing (MW 164) likely conflate this compound with unsaturated analogs or contain typographical errors .

Physical State and Odor Profile

3-Cyclohexyl-2,2-dimethylpropan-1-ol exists as a colorless to white liquid or low-melting solid (mp < 25°C) with a floral aroma reminiscent of lily of the valley and rose . This odor profile makes it valuable in fragrance formulations, though industrial applications prioritize its synthetic utility .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Flash Point | > 100°C |

| Refractive Index (20°C) | 1.515–1.525 |

| Specific Gravity (20°C) | 0.972–0.982 |

| Purity | > 98% |

| Solubility | Insoluble in water; miscible with organic solvents |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Grignard reaction between cyclohexylmagnesium bromide and 2,2-dimethylpropanal under anhydrous conditions:

This method achieves yields >75% when conducted in tetrahydrofuran (THF) at −10°C.

Industrial Manufacturing

Scaled production employs continuous-flow reactors with palladium on carbon (Pd/C) catalysts under hydrogen pressures of 5–10 bar. Process optimization focuses on minimizing byproducts like 3-cyclohexyl-2,2-dimethylpropanal, which can reduce final purity to <85% if unmanaged.

Applications in Organic Synthesis

Hydrogen-Bonding Mediator

The hydroxyl group participates in hydrogen bonding, enabling its use as a:

-

Solubility enhancer for polar-apolar hybrid molecules

-

Template in supramolecular chemistry for coordinating metal ions

Intermediate in Specialty Chemicals

Industrial applications include synthesizing:

-

Flavorants: Ester derivatives (e.g., acetate) for food additives

-

Pharmaceutical precursors: Alkylation reactions to produce branched amines

Biological Activity and Biochemical Interactions

Enzyme Modulation

3-Cyclohexyl-2,2-dimethylpropan-1-ol inhibits alcohol dehydrogenase (ADH) with an IC of 48 µM. This noncompetitive inhibition alters NAD/NADH ratios, impacting cellular redox states.

Cellular Effects

At concentrations >100 µM, the compound upregulates NRF2-mediated oxidative stress response genes by 3.2-fold. Concurrently, it suppresses PPARγ expression by 40%, suggesting dual roles in metabolic regulation.

Research Frontiers and Challenges

Isomer-Specific Bioactivity

Structural analogs like 3-cyclohexyl-2-methylpropan-1-ol (CAS 76019-90-4) exhibit divergent enzymatic affinities, highlighting the need for stereochemical studies .

Industrial Scalability

Batch-to-batch variability in Grignard reagent purity remains a bottleneck, necessitating advanced quality control protocols for pharmaceutical-grade production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume